molecular formula C14H13N3O B2425481 5-(1H-1,3-benzodiazol-2-yl)-2-methoxyaniline CAS No. 443124-54-7

5-(1H-1,3-benzodiazol-2-yl)-2-methoxyaniline

Cat. No. B2425481
CAS RN: 443124-54-7
M. Wt: 239.278
InChI Key: LOAAJBOHHXFWPZ-UHFFFAOYSA-N
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Description

5-(1H-1,3-benzodiazol-2-yl)-2-methoxyaniline (5-Bz-2-MeO-An) is a heterocyclic compound consisting of a benzodiazole ring and a methoxy group attached to an aniline ring. It is a colorless solid with a molecular weight of 179.22 g/mol and has been studied in both synthetic and biological contexts.

Scientific Research Applications

Photodynamic Therapy Applications

The compound 5-(1H-1,3-benzodiazol-2-yl)-2-methoxyaniline shows potential in photodynamic therapy, particularly for cancer treatment. The related zinc phthalocyanine derivative demonstrated high singlet oxygen quantum yield, a crucial factor in photodynamic therapy for effective cancer cell destruction (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antiproliferative Properties

Compounds with a similar structure to this compound have been explored for their antimicrobial and antiproliferative properties. Schiff bases derived from 1,3,4-thiadiazole compounds showed significant DNA protective ability and exhibited strong antimicrobial activity against certain strains, indicating potential for chemotherapy applications (Gür et al., 2020).

Fungicidal and Insecticidal Activities

Research on pyrazoline derivatives, which are chemically related, revealed potential fungicidal and insecticidal activities. These compounds were effective against various plant pathogens and insect pests, suggesting applications in agricultural chemistry (Zhao et al., 2008).

Corrosion Inhibition

Benzimidazole derivatives, similar in structure to this compound, have been studied for their corrosion inhibition properties. These compounds were found to be effective in protecting mild steel in acidic environments, implying their potential use in industrial applications (Ammal, Prajila, & Joseph, 2018).

Antileukemic Agents

Benzimidazole-5-carboxylic acid derivatives, which are structurally related, have been investigated for their potential as antileukemic agents. These compounds showed promising results in inducing cell death in leukemic cells, highlighting their potential in cancer therapy (Gowda et al., 2009).

Molecular Docking Studies as EGFR Inhibitors

Benzimidazole derivatives bearing 1,2,4-triazole were studied for their anti-cancer properties using molecular docking. The compounds were found to have strong binding affinities, indicating potential as EGFR inhibitors for cancer treatment (Karayel, 2021).

properties

IUPAC Name

5-(1H-benzimidazol-2-yl)-2-methoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c1-18-13-7-6-9(8-10(13)15)14-16-11-4-2-3-5-12(11)17-14/h2-8H,15H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOAAJBOHHXFWPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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